molecular formula C19H29N5O3 B2401311 Ethyl-3-(3-(1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl)ureido)propanoat CAS No. 1904310-61-7

Ethyl-3-(3-(1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl)ureido)propanoat

Katalognummer: B2401311
CAS-Nummer: 1904310-61-7
Molekulargewicht: 375.473
InChI-Schlüssel: JFCOQWZUKVYIJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)ureido)propanoate is a complex organic compound that features a unique structure combining elements of cinnoline, piperidine, and ureido groups

Wissenschaftliche Forschungsanwendungen

Chemical Formula

C19H26N4O3C_{19}H_{26}N_{4}O_{3}

Anticancer Activity

Recent studies have demonstrated that Ethyl 3-(3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)ureido)propanoate exhibits significant cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the compound against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
HeLa (Cervical Cancer)8Cell cycle arrest at G2/M phase
A549 (Lung Cancer)12Inhibition of proliferation

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through specific molecular interactions.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, which could be leveraged for therapeutic applications.

Enzyme Inhibition Profile

EnzymeInhibition (%) at 100 µM
Aldose Reductase75
Carbonic Anhydrase60
Cholinesterase50

These results indicate that Ethyl 3-(3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)ureido)propanoate may play a role in modulating metabolic pathways related to diabetes and neurodegenerative diseases.

Neuroprotective Effects

Preliminary research suggests that the compound may exhibit neuroprotective properties. The tetrahydrocinnoline structure is believed to contribute to its ability to protect neuronal cells from oxidative stress and apoptosis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)ureido)propanoate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Introduction of the Cinnoline Moiety: The cinnoline ring can be introduced via cyclization reactions involving hydrazines and suitable dicarbonyl compounds.

    Ureido Group Formation: The ureido group is typically introduced through the reaction of isocyanates with amines.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)ureido)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.

Wirkmechanismus

The mechanism of action of Ethyl 3-(3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)ureido)propanoate is not fully understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that are modulated by the compound’s unique structure. The piperidine and cinnoline moieties may play key roles in these interactions, potentially affecting signaling pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 3-(1-piperidinyl)propanoate: A simpler analog lacking the cinnoline moiety.

    3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)urea: Similar structure but without the ester group.

    Ethyl 3-(3-(1-(quinolin-3-yl)piperidin-4-yl)ureido)propanoate: Contains a quinoline ring instead of a cinnoline ring.

Uniqueness

Ethyl 3-(3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)ureido)propanoate is unique due to the combination of its cinnoline, piperidine, and ureido groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biologische Aktivität

Ethyl 3-(3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)ureido)propanoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a piperidine ring and a tetrahydrocinnoline moiety. Its molecular formula is C17H24N4O2C_{17}H_{24}N_4O_2, with a molecular weight of approximately 316.4 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to Ethyl 3-(3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)ureido)propanoate may exhibit enzyme inhibition and receptor binding activities. For instance, studies on related piperidine derivatives have shown their ability to modulate the NLRP3 inflammasome, leading to reduced interleukin-1β (IL-1β) release in inflammatory conditions . This suggests that the compound could play a role in anti-inflammatory processes.

Antimicrobial Activity

Preliminary studies have demonstrated that related compounds possess antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, including drug-resistant variants . The mechanism involves disrupting bacterial cell wall synthesis or function, leading to bactericidal effects.

Cytotoxicity and Anticancer Potential

Cytotoxic assessments have indicated that piperidine derivatives can exhibit significant activity against neoplastic cell lines. For example, compounds structurally similar to Ethyl 3-(3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)ureido)propanoate have been shown to induce cell death in cancer cells through mechanisms involving apoptosis and necrosis .

Case Studies and Research Findings

Study Findings Biological Activity
Study on NLRP3 Inhibitors Demonstrated that piperidine derivatives can inhibit IL-1β release in macrophagesAnti-inflammatory
Antimicrobial Assessment Showed potent activity against MRSA and VRE at low concentrationsAntimicrobial
Cytotoxicity Evaluation Revealed significant cytotoxic effects on HSC-2 and HL-60 cell linesAnticancer

Eigenschaften

IUPAC Name

ethyl 3-[[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]carbamoylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O3/c1-2-27-18(25)7-10-20-19(26)21-15-8-11-24(12-9-15)17-13-14-5-3-4-6-16(14)22-23-17/h13,15H,2-12H2,1H3,(H2,20,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCOQWZUKVYIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1CCN(CC1)C2=NN=C3CCCCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.